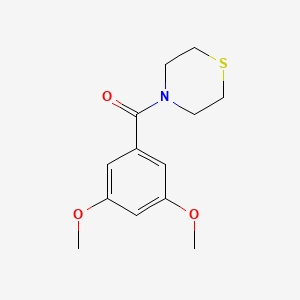
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C13H17NO3S and a molecular weight of 267.34 g/mol It is characterized by the presence of a 3,5-dimethoxyphenyl group and a thiomorpholino group attached to a methanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethoxyphenyl)(thiomorpholino)methanone typically involves the reaction of 3,5-dimethoxybenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反应分析
Types of Reactions
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
Chemistry
In chemistry, (3,5-Dimethoxyphenyl)(thiomorpholino)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new therapeutic agents .
Medicine
In medicine, this compound is investigated for its potential use in drug development. Its unique structure allows for the design of novel drugs with improved efficacy and reduced side effects .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. It is employed in the production of polymers, dyes, and other advanced materials .
作用机制
The mechanism of action of (3,5-Dimethoxyphenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
(4-Methoxy-3,5-dimethylphenyl)(thiomorpholino)methanone: Similar structure with a methoxy group at the 4-position and dimethyl groups at the 3 and 5 positions.
(3,5-Dimethoxyphenyl)acetic acid: Contains a 3,5-dimethoxyphenyl group but with an acetic acid moiety instead of a thiomorpholino group.
3’,5’-Dimethoxyacetophenone: Similar phenyl ring substitution pattern but with an acetophenone group.
Uniqueness
(3,5-Dimethoxyphenyl)(thiomorpholino)methanone is unique due to the presence of both the 3,5-dimethoxyphenyl and thiomorpholino groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
属性
分子式 |
C13H17NO3S |
|---|---|
分子量 |
267.35 g/mol |
IUPAC 名称 |
(3,5-dimethoxyphenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C13H17NO3S/c1-16-11-7-10(8-12(9-11)17-2)13(15)14-3-5-18-6-4-14/h7-9H,3-6H2,1-2H3 |
InChI 键 |
OBMFONSRPRBUCH-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCSCC2)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















